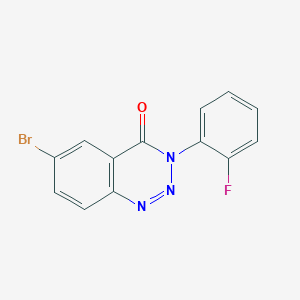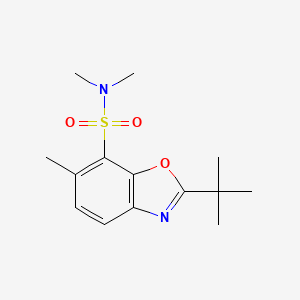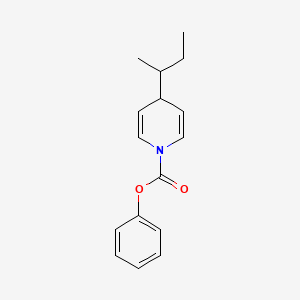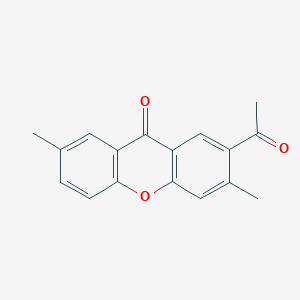![molecular formula C15H27N B15169680 Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- CAS No. 651311-81-8](/img/structure/B15169680.png)
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[33113,7]decan-1-amine, 3,5-diethyl-7-methyl- is a complex organic compound with the molecular formula C15H27N It is characterized by a tricyclic structure with three ethyl groups and one methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the ethyl and methyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce simpler amines or alkanes.
Applications De Recherche Scientifique
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5,7-trimethyl-: This compound has a similar tricyclic structure but with three methyl groups instead of two ethyl and one methyl group.
1-aminoadamantane: Another tricyclic amine with a simpler structure and different substitution pattern.
Uniqueness
Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
651311-81-8 |
|---|---|
Formule moléculaire |
C15H27N |
Poids moléculaire |
221.38 g/mol |
Nom IUPAC |
3,5-diethyl-7-methyladamantan-1-amine |
InChI |
InChI=1S/C15H27N/c1-4-13-6-12(3)7-14(5-2,9-13)11-15(16,8-12)10-13/h4-11,16H2,1-3H3 |
Clé InChI |
ITAALVOWSKQISP-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC3(CC(C1)(CC(C3)(C2)N)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)



![6-Azido-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15169628.png)




![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
